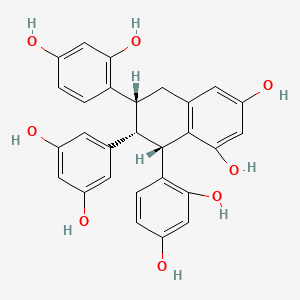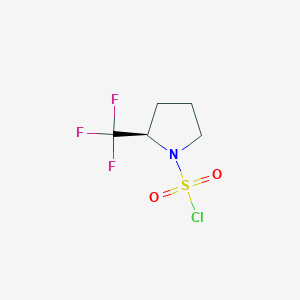
(R)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of ®-2-Trifluoromethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: ®-2-Trifluoromethylpyrrolidine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonate thioester derivatives, depending on the nucleophile used.
科学的研究の応用
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
®-2-Trifluoromethylpyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
®-2-Trifluoromethylpyrrolidine-1-sulfonate: Contains a sulfonate ester group.
®-2-Trifluoromethylpyrrolidine-1-thiosulfonate: Features a thiosulfonate group.
Uniqueness
®-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the development of bioactive compounds.
特性
CAS番号 |
1389310-08-0 |
|---|---|
分子式 |
C5H7ClF3NO2S |
分子量 |
237.63 g/mol |
IUPAC名 |
(2R)-2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChIキー |
VFJOXJIZMPYFSB-SCSAIBSYSA-N |
異性体SMILES |
C1C[C@@H](N(C1)S(=O)(=O)Cl)C(F)(F)F |
正規SMILES |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


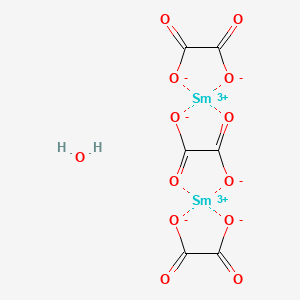

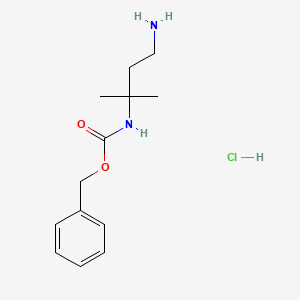
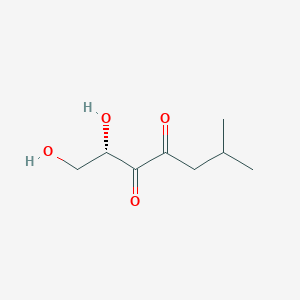
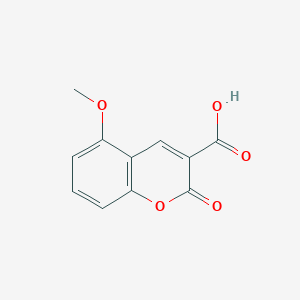
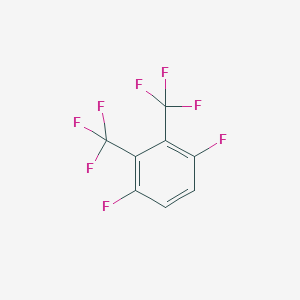
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)


![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
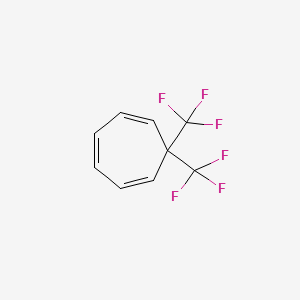
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
